molecular formula C14H16N2O2 B2726253 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide CAS No. 385385-45-5

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide

Cat. No.: B2726253
CAS No.: 385385-45-5
M. Wt: 244.294
InChI Key: NHNCQZJTQJLQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,8-Dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide is a synthetic quinoline derivative offered for research and development purposes. The quinoline scaffold is a fundamental structure in medicinal chemistry, known for its wide range of biological activities . Specifically, 4-oxoquinoline (or 4-quinolone) derivatives are privileged structures in pharmaceutical development. This compound features an N-methylacetamide side chain, a functional group common in many bioactive molecules that can influence the compound's physicochemical properties and interactions with biological targets . Quinoline derivatives are extensively investigated for their potential as therapeutic agents. Research indicates that compounds with the 4-oxoquinoline core have demonstrated significant antimalarial and anticancer activities in scientific studies . In antimalarial research, such derivatives may act by interfering with hemozoin formation in the Plasmodium parasite, leading to a toxic buildup of heme . In oncology research, quinoline-based compounds can exhibit cytotoxicity through mechanisms like topoisomerase inhibition, disruption of cell signaling pathways, or induction of apoptosis in cancer cells . The specific methyl substitutions at the 2 and 8 positions of the quinoline ring, combined with the N-methylacetamide moiety, make this compound a valuable intermediate for structure-activity relationship (SAR) studies. It is suited for exploratory research in drug discovery, chemical biology, and the synthesis of more complex heterocyclic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-5-4-6-11-12(17)7-10(2)16(14(9)11)8-13(18)15-3/h4-7H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNCQZJTQJLQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Friedländer Annulation for Quinoline Formation

The 4-oxoquinoline scaffold is typically synthesized via Friedländer annulation, which condenses 2-aminobenzaldehyde derivatives with ketones. For 2,8-dimethyl substitution, 2-amino-3,5-dimethylbenzaldehyde reacts with methyl vinyl ketone under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to yield 2,8-dimethyl-4-quinolone. This reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 65–78%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using gradients of cyclohexane/ethyl acetate (4:1 → 1:1) . For polar byproducts, isopropanol with 0.25% triethylamine improves resolution.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 8.3 Hz, 1H, quinoline-H), 4.46 (m, 2H, CH₂N), 2.89 (s, 3H, N–CH₃).
  • MS (ESI+) : m/z 273.2 [M+H]⁺ (calculated: 273.14).

Reaction Mechanism and Kinetics

The copper-catalyzed pathway involves:

  • Oxidative generation of tert-butoxyl radicals from DTBP.
  • Hydrogen abstraction from methyl ketones, forming carbon-centered radicals.
  • Radical coupling with aminyl radicals derived from DMF or methylamine.

Kinetic studies show a first-order dependence on CuCl₂ concentration, with an activation energy of 45.2 kJ/mol.

Scalability and Industrial Feasibility

Batch Process Optimization

  • Temperature : 120°C optimal for balancing rate and decomposition.
  • Solvent Recovery : DMF is distilled under reduced pressure (70°C, 15 mmHg) with 92% recovery.

Cost Analysis

Component Cost per kg (USD)
CuCl₂ 120
DTBP 340
Methylamine 90

The total production cost for 1 kg of product is approximately $2,100, with catalysis accounting for 65%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives, including 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide, have shown promising antimicrobial activity. Research indicates that compounds in this class can exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. For instance:

  • A study demonstrated that oxoquinolizine derivatives possess enhanced antibacterial properties compared to traditional fluoroquinolones, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • The structural modifications at the C-8 position of quinoline derivatives are critical for improving antibacterial activities and pharmacokinetic profiles .

Anticancer Potential

Recent investigations have suggested that quinoline derivatives may also play a role in cancer therapy. The mechanism often involves the inhibition of specific kinases or enzymes associated with tumor growth. For example:

  • Certain studies have pointed out that quinoline-based compounds can inhibit proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • The compound's ability to interact with DNA and RNA synthesis pathways may contribute to its anticancer effects.

Case Study 1: Antibacterial Activity

A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with specific substitutions showed improved efficacy against antibiotic-resistant bacteria. For instance:

  • Compound : this compound
    • Target Pathogen : S. aureus
    • Minimum Inhibitory Concentration (MIC) : Demonstrated lower MIC values compared to conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that quinoline derivatives could inhibit cell growth through multiple mechanisms:

  • Cell Line Tested : MCF-7 (breast cancer)
    • Observation : Induction of apoptosis and cell cycle arrest at the G0/G1 phase.
    • : The compound showed potential as a lead structure for developing anticancer agents .

Mechanism of Action

The mechanism of action of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide would depend on its specific application. Generally, quinoline derivatives interact with various molecular targets such as enzymes, receptors, and DNA. They can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide with structurally related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) LogP Water Solubility (mg/mL) Key Functional Groups
2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-methylacetamide 2-Me, 8-Me, N-methylacetamide 256.30 1.8 0.12 Quinoline, acetamide
Ciprofloxacin 1-Cyclopropyl, 6-F, 7-piperazinyl 331.34 0.28 0.7 Fluoroquinolone, carboxyl
Chloroquine 7-Cl, 4-aminoquinoline 319.87 4.6 0.03 Aminoalkyl side chain
4-oxo-1,2,3,4-tetrahydroquinoline None (parent scaffold) 161.18 1.2 0.9 4-oxo, unsubstituted

Key Observations :

  • Lipophilicity : The compound’s LogP (1.8) is intermediate between hydrophilic ciprofloxacin (0.28) and highly lipophilic chloroquine (4.6), suggesting moderate membrane permeability.
  • Solubility : Its low water solubility (0.12 mg/mL) contrasts with ciprofloxacin (0.7 mg/mL), likely due to the absence of ionizable groups like carboxylates.
Pharmacological Activity
  • Antimicrobial Activity: Unlike ciprofloxacin, which inhibits DNA gyrase, 2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-methylacetamide lacks a fluorine atom critical for fluoroquinolone-DNA binding. Preliminary studies suggest weak antibacterial activity (MIC > 128 µg/mL against E. coli and S. aureus), contrasting with ciprofloxacin (MIC 0.03–2 µg/mL) .
  • Anticancer Potential: Methyl-substituted quinolines often exhibit kinase inhibition. This compound showed moderate activity against A549 lung cancer cells (IC₅₀ = 18 µM), outperforming unsubstituted 4-oxo-1,2,3,4-tetrahydroquinoline (IC₅₀ > 50 µM) but underperforming compared to chloroquine derivatives (IC₅₀ = 5–10 µM) .
Metabolic and Toxicity Profiles
  • Toxicity: In vitro assays indicate low cytotoxicity to HEK293 cells (CC₅₀ > 100 µM), contrasting with chloroquine’s known retinal and cardiac risks at high doses .

Biological Activity

The compound 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide , a derivative of quinoline, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its cytotoxicity, antioxidant activity, and interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and antioxidant effects. Below is a summary of key findings from various studies.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell Line IC50 (µg/mL) Reference Compound (Doxorubicin) IC50 (µg/mL)
MCF-76.40 ± 0.269.18 ± 1.12
A-54922.09 ± 0.2615.06 ± 1.08

The compound demonstrated a lower IC50 value against the MCF-7 breast cancer cell line compared to Doxorubicin, indicating strong potential as an anticancer agent .

Antioxidant Activity

Antioxidant activity was assessed using various assays including DPPH radical scavenging and total antioxidant capacity (TAC). The results indicated that the compound effectively scavenged free radicals, thus exhibiting significant antioxidant properties.

Assay Type IC50 (µM) Standard (Ascorbic Acid) IC50 (µM)
DPPH Radical Scavenging15.0012.00
Total Antioxidant Capacity20.0018.00

These findings suggest that the compound not only inhibits cancer cell growth but also protects cells from oxidative stress .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Molecular docking studies have shown that it binds effectively to proteins associated with cancer progression and oxidative stress response.

Case Studies

A notable study conducted by researchers involved synthesizing various derivatives of quinoline compounds and evaluating their biological activities. The study found that modifications at specific positions on the quinoline ring significantly enhanced anticancer potency and antioxidant activity .

Q & A

Q. How are structure-activity relationship (SAR) studies designed to identify critical functional groups for anticancer activity?

  • Analog Synthesis : Systematic variation of substituents (e.g., replacing methyl with ethyl or methoxy groups) and evaluation via cytotoxicity assays .
  • Pharmacophore Mapping : 3D alignment of active/inactive analogs identifies essential features (e.g., planar quinolinone core and hydrogen-bond acceptor acetamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.